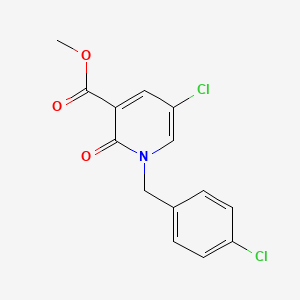

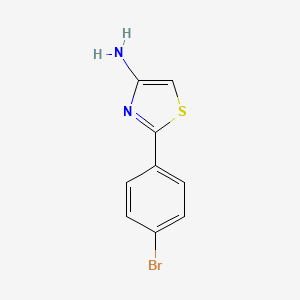

![molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4](/img/structure/B2425505.png)

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Molecular Structure Analysis

The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .

Applications De Recherche Scientifique

-

Transition-Metal Catalysis

- Field : Chemistry

- Application : IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .

- Method : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .

- Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .

-

Medicinal Chemistry

- Field : Medicinal Chemistry

- Application : Quinoline, which consists of benzene fused with N -heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

-

Metal Stabilization and Catalysis

- Field : Chemistry

- Application : The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .

- Method : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .

- Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .

-

Pharmaceutical Industry

- Field : Medicinal Chemistry

- Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .

- Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .

- Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .

-

Photovoltaic Devices

- Field : Materials Science

- Application : Certain compounds similar to “1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” might be used in the fabrication of photovoltaic devices .

- Method : A large interface area between the compound and TiO2 could be achieved in a bilayer composite film by dipping a TiO2 nanoporous film into a solution containing the compound .

- Results : This method could potentially enhance the efficiency of photovoltaic devices .

-

Organic Synthesis

- Field : Organic Chemistry

- Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis .

- Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .

- Results : The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .

Safety And Hazards

Propriétés

IUPAC Name |

1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEXPERAQPIONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

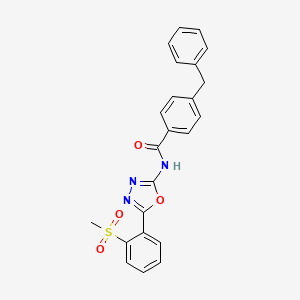

![2-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2425426.png)

![[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol](/img/structure/B2425427.png)

![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

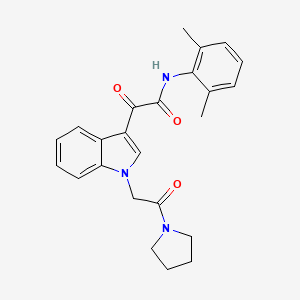

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)